Orthogonal Base Pairing Specificity: 1-Methylcytosine Selectively Pairs with Isoguanine vs. 5-Methylcytosine and Cytosine
In the eight-letter hachimoji DNA system, 1-methylcytosine (1mC) forms a specific Watson-Crick-like base pair with isoguanine (isoG) via a distinct donor-acceptor-acceptor (DAA) hydrogen-bonding pattern that is orthogonal to the natural A-T and G-C pairs. Unlike 5-methylcytosine (5mC), which retains pairing with guanine, 1mC does not pair with guanine under standard hybridization conditions, nor does it cross-pair with other natural or synthetic bases in the hachimoji set [1]. The 1mC:isoG pair exhibits comparable duplex stability to natural G:C pairs when incorporated into DNA duplexes, with melting temperature (Tm) values within 2–3°C of corresponding G:C-containing duplexes [1].
| Evidence Dimension | Base pairing specificity and hydrogen-bonding pattern |
|---|---|
| Target Compound Data | 1-Methylcytosine: pairs exclusively with isoguanine (isoG) via DAA pattern; does not pair with guanine; Tm within 2–3°C of G:C in matched duplexes |
| Comparator Or Baseline | 5-Methylcytosine: pairs with guanine via DAA pattern; Cytosine: pairs with guanine via DAA pattern |
| Quantified Difference | 1mC exhibits zero measurable pairing with guanine; 5mC retains full guanine pairing capacity; Tm differential between 1mC:isoG and G:C ≤ 3°C |
| Conditions | DNA duplex hybridization in hachimoji system, polyacrylamide gel electrophoresis, thermal denaturation assays |
Why This Matters
This orthogonality is the defining functional property that enables 1mC to serve as a building block in expanded genetic alphabets; substitution with 5mC or cytosine would eliminate the orthogonal pairing required for synthetic biology applications.
- [1] Hoshika S, Leal NA, Kim MJ, et al. Hachimoji DNA and RNA: A genetic system with eight building blocks. Science. 2019;363(6429):884-887. View Source
